molecular formula C31H38N2O7S B11149364 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11149364
M. Wt: 582.7 g/mol
InChI Key: QZDIAEBISLSSLG-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide , belongs to the class of acetamides. Let’s break down its structure:

  • The core structure is a benzo[c]chromenone , which is a fused benzene and chromenone ring system.
  • It contains a hexyl group (C6H13) attached to the chromenone ring.
  • The morpholine moiety (N-[3-(morpholin-4-ylsulfonyl)phenyl]) is linked to the acetamide group.

Preparation Methods

Industrial Production:: Industrial-scale production methods may involve high-yield synthetic routes, purification steps, and optimization for cost-effectiveness. Unfortunately, detailed industrial processes remain proprietary.

Chemical Reactions Analysis

Reactions::

    Oxidation: The chromenone ring could undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Substitution: The morpholine group may be susceptible to nucleophilic substitution reactions.

    Amide Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable catalyst.

    Amide Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The major products would depend on the specific reaction conditions and regioselectivity.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.

    Chemistry: Researchers might explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigations into its biological activity, receptor binding, and cellular effects are essential.

Mechanism of Action

The precise mechanism remains speculative without experimental data. it likely interacts with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound with related chromenones, acetamides, and morpholine derivatives. Its unique features would distinguish it from others in the same class.

Properties

Molecular Formula

C31H38N2O7S

Molecular Weight

582.7 g/mol

IUPAC Name

2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C31H38N2O7S/c1-2-3-4-5-9-22-18-27-25-12-6-7-13-26(25)31(35)40-29(27)20-28(22)39-21-30(34)32-23-10-8-11-24(19-23)41(36,37)33-14-16-38-17-15-33/h8,10-11,18-20H,2-7,9,12-17,21H2,1H3,(H,32,34)

InChI Key

QZDIAEBISLSSLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)OC(=O)C5=C2CCCC5

Origin of Product

United States

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